molecular formula C7H3F3N4O2 B15236757 6-(Trifluoromethyl)-[1,2,4]triazolo[4,3-A]pyrazine-3-carboxylic acid

6-(Trifluoromethyl)-[1,2,4]triazolo[4,3-A]pyrazine-3-carboxylic acid

Cat. No.: B15236757
M. Wt: 232.12 g/mol
InChI Key: SSAOPZOCVVKNBQ-UHFFFAOYSA-N
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Description

6-(Trifluoromethyl)-[1,2,4]triazolo[4,3-A]pyrazine-3-carboxylic acid is a heterocyclic compound that features a triazole ring fused to a pyrazine ring, with a trifluoromethyl group at the 6-position and a carboxylic acid group at the 3-position. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block for the synthesis of various pharmacologically active molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Trifluoromethyl)-[1,2,4]triazolo[4,3-A]pyrazine-3-carboxylic acid typically involves the reaction of 3-trifluoromethyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-A]pyrazine hydrochloride with various reagents. One common method includes the treatment of this intermediate with isocyanates in the presence of triethylamine and dichloromethane at room temperature . The reaction proceeds smoothly under mild conditions, yielding the desired product in high purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for higher yields and cost-effectiveness. This might include the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

6-(Trifluoromethyl)-[1,2,4]triazolo[4,3-A]pyrazine-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the triazole or pyrazine rings.

    Substitution: The trifluoromethyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce various functional groups at the trifluoromethyl position .

Scientific Research Applications

6-(Trifluoromethyl)-[1,2,4]triazolo[4,3-A]pyrazine-3-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 6-(Trifluoromethyl)-[1,2,4]triazolo[4,3-A]pyrazine-3-carboxylic acid involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the activity of certain enzymes by binding to their active sites. This binding can interfere with the enzyme’s normal function, leading to a therapeutic effect. The compound may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(Trifluoromethyl)-[1,2,4]triazolo[4,3-A]pyrazine-3-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its trifluoromethyl group enhances its metabolic stability and lipophilicity, making it a valuable scaffold in drug design .

Properties

Molecular Formula

C7H3F3N4O2

Molecular Weight

232.12 g/mol

IUPAC Name

6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyrazine-3-carboxylic acid

InChI

InChI=1S/C7H3F3N4O2/c8-7(9,10)3-2-14-4(1-11-3)12-13-5(14)6(15)16/h1-2H,(H,15,16)

InChI Key

SSAOPZOCVVKNBQ-UHFFFAOYSA-N

Canonical SMILES

C1=C(N=CC2=NN=C(N21)C(=O)O)C(F)(F)F

Origin of Product

United States

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